molecular formula C4Cl2F6O B12062434 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane

2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane

Cat. No.: B12062434
M. Wt: 248.94 g/mol
InChI Key: LKZLBDDCSREXTQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is a chemical compound with the molecular formula C4Cl2F6O. It is known for its unique structure, which includes two chlorine atoms and three trifluoromethyl groups attached to an oxirane ring. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method includes the reaction of chlorotrifluoroethylene with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that utilize similar synthetic routes as laboratory methods. The production process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted oxiranes .

Scientific Research Applications

2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules or chemical substrates. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane: Similar structure but with fluorine atoms instead of chlorine.

    3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane: Contains additional fluorinated groups, leading to different reactivity and applications.

Uniqueness

2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane is unique due to its combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C4Cl2F6O

Molecular Weight

248.94 g/mol

IUPAC Name

2,2-dichloro-3,3-bis(trifluoromethyl)oxirane

InChI

InChI=1S/C4Cl2F6O/c5-2(6)1(13-2,3(7,8)9)4(10,11)12

InChI Key

LKZLBDDCSREXTQ-UHFFFAOYSA-N

Canonical SMILES

C1(C(O1)(Cl)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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